molecular formula C11H16O2 B12618415 Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one CAS No. 917989-39-0

Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one

Cat. No.: B12618415
CAS No.: 917989-39-0
M. Wt: 180.24 g/mol
InChI Key: YRWYXOSBBYGQII-UHFFFAOYSA-N
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Description

Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one (CAS: 917989-39-0) is a bicyclic organic compound with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol . Its structure features a fused cyclopentane and pyran ring system, with a ketone group at the 6-position. The InChIKey (YRWYXOSBBYGQII-UHFFFAOYSA-N) and SMILES notation (C1CC23CCCOC2(C1)CC(=O)C3) confirm the stereochemistry and connectivity, including the propanocyclo (cyclopropane) bridge between the pyran and cyclopentane moieties .

Key properties include:

  • Hydrogen bond acceptors: 2 (oxygen atoms in the pyran and ketone groups).
  • XLogP3: 0.9, indicating moderate lipophilicity.

This compound is of interest in synthetic organic chemistry due to its rigid bicyclic framework, which may serve as a precursor for bioactive molecules or materials science applications.

Properties

CAS No.

917989-39-0

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-oxatricyclo[4.3.3.01,6]dodecan-8-one

InChI

InChI=1S/C11H16O2/c12-9-7-10-3-1-5-11(10,8-9)13-6-2-4-10/h1-8H2

InChI Key

YRWYXOSBBYGQII-UHFFFAOYSA-N

Canonical SMILES

C1CC23CCCOC2(C1)CC(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one typically involves cyclization reactions that form the fused ring system. One common method involves the reaction of cyclopentanone with a suitable pyran precursor under acidic or basic conditions to facilitate ring closure. The reaction conditions often include the use of catalysts such as Lewis acids or bases to promote the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

Anticancer Activity

Recent studies have indicated that derivatives of dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one exhibit significant anticancer properties. For instance, compounds synthesized from this base structure have shown promising results in inhibiting the growth of various cancer cell lines. A notable example includes modifications leading to enhanced activity against prostate cancer cells, where compounds demonstrated growth inhibition comparable to established chemotherapeutic agents .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Specifically, it has been investigated for its ability to inhibit CYP17, an enzyme critical in steroidogenesis and a target for prostate cancer treatment. The mechanism involves interaction with the enzyme's active site, leading to reduced testosterone production in cancerous tissues .

Table 2: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 Value
AnticancerProstate Cancer (PC-3)2.08 µM
Enzyme InhibitionCYP17Not specified

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of complex molecules through various reactions such as cycloadditions and functional group transformations. Researchers have utilized this compound to create new pharmaceuticals and agrochemicals through innovative synthetic pathways .

Case Study: Synthesis of Bioactive Compounds

One notable case study involved the synthesis of bioactive compounds derived from this compound. The process included multi-step reactions that incorporated this compound into larger frameworks that displayed enhanced biological activities compared to their precursors. These synthetic strategies highlight the compound's utility in developing new therapeutic agents .

Mechanism of Action

The mechanism by which dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one and related compounds are analyzed below.

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Key Properties Reference
This compound C₁₁H₁₆O₂ 180.24 Cyclopropane bridge, pyran-ketone TPSA: 26.3 Ų, XLogP3: 0.9
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one C₈H₇NO 133.15 Pyridine ring, ketone at 5-position Higher basicity due to N-atom
4-Phenyl-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine C₁₇H₁₅NS 265.38 Phenyl, thiophene substituents Enhanced aromatic interactions
4-(4-Bromophenyl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine C₁₇H₁₄BrNS 344.28 Bromophenyl group Increased molecular weight, halogen effects
6,7-Dihydroxy-7-(hydroxymethyl)-1-...tetrahydro-2H-pyran-2-yl)oxy)-cyclopenta[c]pyran-4-carboxylic acid C₁₆H₂₂O₁₁ 390.34 Multiple hydroxyl groups, carboxylic acid High polarity (TPSA > 100 Ų)

Key Comparisons

Ring System and Heteroatoms: The target compound contains a pyran ring (oxygen), whereas analogues like 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (C₈H₇NO) feature a pyridine ring (nitrogen) .

Substituent Effects :

  • Halogenated derivatives (e.g., 4-bromophenyl in ) exhibit higher molecular weights and altered electronic properties due to electron-withdrawing effects. These substituents may enhance stability or modulate reactivity in cross-coupling reactions.
  • Hydroxyl-rich analogues (e.g., ) show significantly higher polarity (TPSA > 100 Ų), making them more water-soluble but less membrane-permeable than the target compound.

Functional Groups :

  • The ketone group in the target compound is a reactive site for nucleophilic additions or reductions. In contrast, pyridine-based analogues (e.g., ) may undergo electrophilic substitution at the nitrogen or aromatic ring.

Synthetic Accessibility :

  • The target compound’s cyclopropane bridge introduces synthetic challenges, requiring precise ring-closing methodologies. In contrast, 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives (e.g., ) are synthesized via condensation reactions with aryl/heteroaryl aldehydes, offering modular substituent incorporation.

Research Findings

  • Thermal Stability : Cyclopenta[b]pyran derivatives generally exhibit higher thermal stability than pyridine analogues due to reduced ring strain .
  • Biological Activity : Pyridine-based compounds (e.g., ) are more commonly explored in medicinal chemistry for kinase inhibition, whereas pyran derivatives are studied for fragrance or polymer applications .
  • Solubility : The target compound’s moderate XLogP3 (0.9) suggests better lipid solubility than hydroxylated derivatives (e.g., ), which are highly water-soluble but may require formulation for bioavailability.

Biological Activity

Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one, also known by its CAS number 917989-39-0, is a cyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties and relevant case studies.

Basic Information

  • Molecular Formula : C11H16O
  • Molecular Weight : 168.25 g/mol
  • Density : Approximately 1.1 g/cm³
  • Boiling Point : Predicted to be around 310.3 ± 15.0 °C at 760 mmHg .

Pharmacological Properties

This compound has been investigated for various biological activities:

  • Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit significant antioxidant properties, which may be attributed to their ability to scavenge free radicals .
  • Anti-inflammatory Effects : There is evidence suggesting that derivatives of pyranones can inhibit inflammatory pathways, potentially making them useful in treating inflammatory diseases .
  • Antimicrobial Activity : Some studies have reported that pyranone derivatives possess antimicrobial properties against various pathogens, indicating potential applications in pharmaceuticals .

Case Studies and Research Findings

  • Study on Antioxidant Properties :
    • A study highlighted the synthesis of pyranone derivatives and their evaluation for antioxidant activity using DPPH radical scavenging assays. The results indicated a strong correlation between the structural features of these compounds and their antioxidant capabilities .
  • Anti-inflammatory Mechanisms :
    • Research focusing on the anti-inflammatory effects of similar compounds demonstrated their ability to inhibit the production of pro-inflammatory cytokines in vitro, suggesting that this compound could exhibit similar effects .
  • Antimicrobial Testing :
    • A comparative study assessed the antimicrobial efficacy of several pyranone derivatives against common bacterial strains. The findings showed that certain compounds displayed significant inhibition zones, indicating promising antimicrobial activity .

Summary of Biological Activities

Activity TypeFindingsReferences
AntioxidantStrong radical scavenging potential
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialSignificant inhibition against bacterial strains

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